molecular formula C22H20ClN3O4S B2433467 N-(3-chloro-4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899755-82-9

N-(3-chloro-4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2433467
CAS No.: 899755-82-9
M. Wt: 457.93
InChI Key: VTRFQJVZRIGYGX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzofuro[3,2-d]pyrimidine core, a chloro-methoxyphenyl group, and a sulfanylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzofuro[3,2-d]pyrimidine core.

    Introduction of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group is introduced through a substitution reaction, where a suitable chloro-methoxyphenyl derivative reacts with the benzofuro[3,2-d]pyrimidine intermediate.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with a sulfanylacetamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidine core, leading to the formation of alcohol derivatives.

    Substitution: The chloro group in the chloro-methoxyphenyl moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA: The compound could potentially bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide: This compound shares the chloro-methoxyphenyl group but has a different core structure.

    N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide: Similar in structure but with variations in the position of the chloro and methoxy groups.

    N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide: Contains a fluorine atom instead of a methoxy group, leading to different chemical properties.

The uniqueness of N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its specific combination of functional groups and core structure, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-3-10-26-21(28)20-19(14-6-4-5-7-16(14)30-20)25-22(26)31-12-18(27)24-13-8-9-17(29-2)15(23)11-13/h4-9,11H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRFQJVZRIGYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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